6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine
CAS No.:
Cat. No.: VC17486869
Molecular Formula: C7H4F3N3O
Molecular Weight: 203.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4F3N3O |
|---|---|
| Molecular Weight | 203.12 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine |
| Standard InChI | InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13) |
| Standard InChI Key | HZJJLSILVDCVQK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1NN=C2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine is C₇H₄F₃N₃O, with a molecular weight of 203.12 g/mol. The core structure consists of a bicyclic system featuring a pyrazole ring fused to a pyridine ring (Figure 1). The trifluoromethoxy (-OCF₃) group at the 6-position introduces significant electronegativity and steric bulk, influencing both reactivity and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.12 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| LogP | Estimated >1 (high lipophilicity) | |
| Solubility | Likely low in aqueous media |
Compared to its fluoro analog, 6-Fluoro-1H-pyrazolo[4,3-b]pyridine (C₆H₄FN₃, MW 137.11 g/mol) , the trifluoromethoxy derivative exhibits greater metabolic stability due to the reduced susceptibility of the -OCF₃ group to enzymatic hydrolysis.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The ¹H NMR spectrum typically shows signals for aromatic protons in the pyridine and pyrazole rings, while ¹³C NMR reveals peaks corresponding to the trifluoromethoxy carbon (δ ~120–125 ppm) . High-resolution MS data align with the molecular formula, with a primary ion at m/z 204.03 [M+H]⁺.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with the pyrazolo[4,3-B]pyridine core, followed by electrophilic trifluoromethoxylation at the 6-position. Key steps include:
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Core Formation: Cyclocondensation of aminopyrazole derivatives with α,β-unsaturated ketones .
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Trifluoromethoxylation: Use of trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling reactions to introduce -OCF₃.
Yields range from 40–60% in laboratory settings, with purity >95% achieved via recrystallization or chromatography.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance reaction efficiency and safety. Benefits include:
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Precise temperature control for exothermic reactions.
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Reduced waste generation through inline purification.
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Scalability to multi-kilogram batches for preclinical studies.
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| A172 (Glioblastoma) | 12.3 | TBK1 Inhibition | |
| U87MG (Glioblastoma) | 15.8 | NF-κB Pathway Suppression | |
| A375 (Melanoma) | 18.4 | Apoptosis Induction |
Mechanism of Action
Kinase Inhibition
The compound’s anticancer effects are linked to TBK1 inhibition (IC₅₀ = 0.2 nM for analog 15y ). TBK1 regulates autophagy and inflammation, making it a target for oncology and immunology . The trifluoromethoxy group enhances binding affinity through hydrophobic interactions with the kinase’s ATP-binding pocket .
Signal Pathway Modulation
Downregulation of NF-κB and STAT3 pathways has been observed, reducing the expression of pro-survival genes like Bcl-2 and survivin . This dual mechanism potentiates its efficacy against therapy-resistant cancers.
Applications in Drug Development
Oncology
Preclinical studies highlight its utility in glioblastoma and melanoma, where TBK1 overexpression drives tumor progression . Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) are under exploration to enhance immune-mediated tumor clearance .
Neuroinflammation
TBK1’s role in neuroinflammatory diseases (e.g., ALS) positions this compound as a candidate for modulating microglial activation and cytokine production .
Future Directions
Pharmacokinetic Optimization
Current limitations include poor aqueous solubility and oral bioavailability. Strategies under investigation include:
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Prodrug formulations with phosphate or amino acid conjugates.
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Nanoencapsulation to improve tumor targeting.
Clinical Translation
Phase I trials are anticipated to begin in 2026, focusing on safety and maximum tolerated dose in solid tumors. Biomarker studies will correlate TBK1 inhibition with clinical response.
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